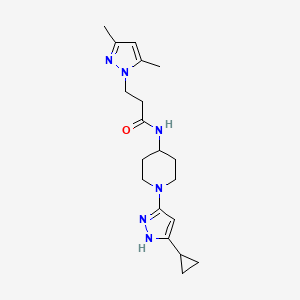

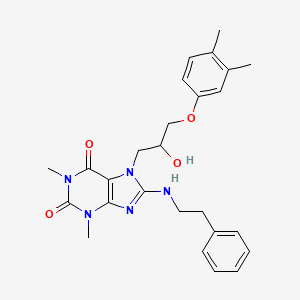

![molecular formula C16H13F3N6OS B2695581 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 880804-06-8](/img/structure/B2695581.png)

2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The molecule also features a pyridine ring and a trifluoromethyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide afforded a related compound, which was then reacted with chloroacetic acid, followed by an acid-catalyzed esterification with methyl alcohol .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, given its functional groups. For example, the amino group could participate in condensation reactions, and the sulfanyl group could undergo oxidation or substitution reactions .Scientific Research Applications

Synthesis and Structural Elucidation

A series of acetamide derivatives were synthesized, with their structure confirmed through various spectral analyses. These derivatives exhibit a range of biological activities due to the presence of the 1,2,4-triazole ring system, which is known for its extensive pharmacological potential. This includes antimicrobial, antifungal, and antituberculosis activities, highlighting the compound's relevance in developing new therapeutic agents (Mahyavanshi, Parmar, & Mahato, 2011).

Antimicrobial and Anti-inflammatory Activity

Derivatives of 1,2,4-triazol have been synthesized and shown to possess significant synthetic and pharmacological potential. These compounds, including pyrolin derivatives, have been found to exhibit anti-exudative properties, indicating potential anti-inflammatory applications. The study suggests these derivatives could be more effective and less toxic, offering new avenues for therapeutic intervention (Chalenko et al., 2019).

Antitumor Activity

Research has demonstrated the antitumor potential of certain acetamide, pyrrole, pyrrolopyrimidine, and thiophene derivatives containing a pyrazole moiety. These compounds have shown promising inhibitory effects against various cancer cell lines, with some achieving effects comparable to established anticancer drugs. This emphasizes the compound's significance in oncological research and drug development (Albratty, El-Sharkawy, & Alam, 2017).

Antioxidant Activity

Novel coordination complexes derived from pyrazole-acetamide and their antioxidant activities have been studied, revealing significant antioxidant properties. This research underscores the potential of such compounds in mitigating oxidative stress-related diseases (Chkirate et al., 2019).

Computational and Theoretical Studies

Computational approaches have been employed to study the vibrational spectroscopic signatures of related molecules, providing insights into their structural stability and interactions. These studies are crucial for understanding the molecular basis of the compound's biological activities and for guiding the design of new derivatives with enhanced therapeutic potential (Jenepha Mary, Pradhan, & James, 2022).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.

Mode of Action

It has been shown to prevent the neurodegeneration produced by the neurotoxin mptp . This suggests that the compound may interact with its targets to inhibit certain pathological processes.

Biochemical Pathways

It has been shown to affect the levels of parkinson’s disease markers after the administration of a neurotoxin , indicating that it may influence pathways related to neurodegeneration.

Result of Action

2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia . This suggests that the compound’s action results in the prevention of certain symptoms of neurodegenerative diseases.

properties

IUPAC Name |

2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N6OS/c17-16(18,19)10-4-3-5-11(8-10)22-13(26)9-27-15-24-23-14(25(15)20)12-6-1-2-7-21-12/h1-8H,9,20H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMNFFBCWVKSOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-fluorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2695499.png)

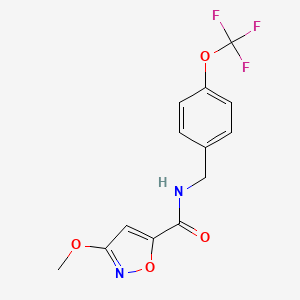

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide](/img/structure/B2695500.png)

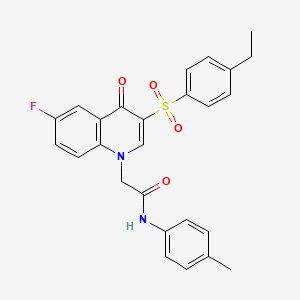

![4-fluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2695502.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2695504.png)

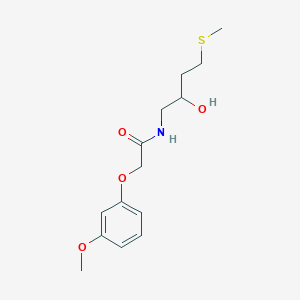

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2695510.png)

![1-([2,3'-Bipyridin]-5-ylmethyl)-3-propylurea](/img/structure/B2695511.png)

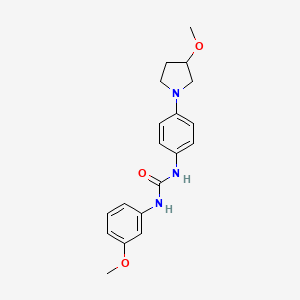

![2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2695517.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-methoxypiperidin-1-yl)methanone](/img/structure/B2695519.png)